Phosphite

Overview

Description

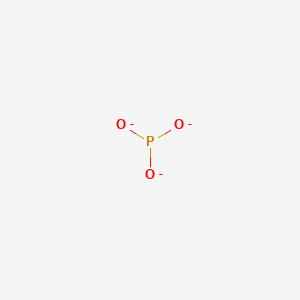

Phosphite (HPO₃²⁻ or PO₃³⁻) is a reduced form of phosphorus, existing in the +3 oxidation state. It is structurally distinct from phosphate (PO₄³⁻, +5 oxidation state) due to its trigonal pyramidal geometry, compared to phosphate’s tetrahedral arrangement . It serves dual roles in biological systems: as a phosphorus source for specific microbes and as a plant defense inducer against pathogens like oomycetes . Industrially, this compound derivatives are used in lubricants, pesticides, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphites can be synthesized through several methods, including the hydrolysis of phosphorus trichloride (PCl₃). The reaction involves the addition of water to phosphorus trichloride, resulting in the formation of phosphorous acid (H₃PO₃) and hydrochloric acid (HCl): [ \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3\text{HCl} ] The resulting solution is then heated to remove hydrochloric acid and evaporate the remaining water, yielding colorless crystalline phosphorous acid .

Industrial Production Methods: In industrial settings, phosphites are often produced through the reduction of phosphates or the reaction of phosphorous acid with bases. These methods are scalable and efficient, allowing for the mass production of phosphite compounds .

Chemical Reactions Analysis

Types of Reactions: Phosphites undergo various chemical reactions, including:

Oxidation: Phosphites can be oxidized to phosphates using oxidizing agents such as hydrogen peroxide (H₂O₂).

Reduction: Phosphites act as reducing agents in reactions with other compounds.

Substitution: Phosphites can participate in substitution reactions, where the phosphite ion replaces another group in a compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Phosphites themselves act as reducing agents.

Substitution: Various organic and inorganic reagents can be used, depending on the specific reaction.

Major Products:

Oxidation: Phosphates (PO₄³⁻)

Reduction: Reduced forms of the reacting compounds

Substitution: Substituted this compound derivatives

Scientific Research Applications

Biostimulant Properties

Phosphite is primarily used as a biostimulant in agriculture. Research indicates that foliar applications of this compound can significantly enhance root growth and overall plant health. For instance, a study conducted under a BBSRC LINK grant demonstrated that this compound application can increase root biomass by approximately 30% in crops such as wheat and oilseed rape. The effects are more pronounced under mild stress conditions, such as limited water availability or nutrient deficiency .

Key Findings:

- Root Growth Enhancement: this compound-treated plants exhibit improved root architecture and biomass.

- Nutrient Use Efficiency: Increased efficiency in nutrient uptake has been observed in this compound-treated plants, leading to better crop yields .

- Stress Resilience: this compound helps plants cope with abiotic stresses, enhancing their overall fitness and productivity .

Fungicidal Activity

This compound also serves as a fungicide, particularly against oomycete pathogens such as Phytophthora species. Its mode of action involves stimulating plant defense mechanisms, which enhances resistance to diseases . This dual role as both a nutrient and a protective agent makes this compound valuable in integrated pest management strategies.

Fertilization and Weed Control

Recent studies have explored the potential of this compound as a dual-function fertilizer and herbicide. By mitigating the overuse of traditional phosphorus fertilizers, this compound can reduce eutrophication risks while promoting plant growth. This innovative approach not only enhances crop yield but also addresses environmental concerns associated with conventional agricultural practices .

Chemical Manufacturing

In industrial settings, phosphites are utilized as catalysts in various chemical reactions. For example, triethyl this compound is employed in the synthesis of acetic anhydride and serves as a plasticizer in the production of polyvinyl chloride (PVC) stabilizers . Its role as a reducing agent in organic synthesis further highlights its versatility.

Environmental Applications

Phosphites are being investigated for their potential to remediate contaminated environments. Their ability to stabilize heavy metals and other pollutants makes them suitable for use in soil and water treatment processes . The development of this compound-mediated remediation techniques could provide sustainable solutions to pollution challenges.

Case Study 1: this compound in Wheat Cultivation

A comprehensive study conducted at the University of Nottingham evaluated the effects of this compound on wheat under controlled conditions. The results indicated:

- Increased Root Biomass: this compound treatments led to a 30% increase in root biomass compared to untreated controls.

- Enhanced Nutrient Uptake: this compound-treated plants showed improved uptake of nitrogen and phosphorus, contributing to higher yields.

- Stress Tolerance: Plants exhibited greater resilience to drought conditions when treated with this compound .

Case Study 2: this compound as a Fungicide

Research conducted on the use of this compound against Phytophthora species demonstrated its effectiveness in controlling root rot diseases in various crops:

Mechanism of Action

Phosphites are often compared with other phosphorus-containing compounds such as phosphates and phosphonates. While phosphates (PO₄³⁻) are fully oxidized and stable, phosphites (PO₃³⁻) are less oxidized and more reactive. Phosphonates (R-PO₃²⁻) contain a carbon-phosphorus bond, making them distinct in their chemical behavior and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphite vs. Phosphate

Key Differences :

- Reactivity : this compound’s reduced state allows it to form condensed phosphates (e.g., pyrothis compound) and organic C–P compounds, unlike phosphate .

- Ecological Impact: this compound oxidation indirectly increases soil phosphate availability, favoring P-efficient plant species over mycorrhizal ones . In contrast, phosphate runoff directly contributes to algal blooms .

This compound vs. Hypothis compound (H₂PO₂⁻)

Key Differences :

- Hypothis compound is more reduced and less commonly integrated into biochemical pathways.

This compound vs. Phosphide (e.g., Schreibersite, Fe₃P)

| Property | This compound (PO₃³⁻) | Phosphide (Fe₃P) | References |

|---|---|---|---|

| Oxidation State | +3 | −3 | |

| Solubility | High | Insoluble | |

| Geochemical Role | Marine P cycle component | Cosmic/mineral phase |

Key Differences :

- Phosphides like schreibersite are cosmically abundant but terrestrially rare. This compound bridges redox states between phosphides and phosphates, playing a role in prebiotic P cycling .

This compound vs. Organophosphorus Compounds

Key Differences :

- Organophosphorus compounds (e.g., phosphonates) exhibit C–P bonds, unlike inorganic this compound. However, this compound esters share synthetic utility in forming bioactive molecules .

Biological Activity

Phosphite, a chemical compound with the formula HPO₃²⁻, has garnered significant interest in biological research due to its unique properties and activities. This article explores the biological activity of this compound, focusing on its enzymatic roles, effects on plant physiology, microbial metabolism, and potential applications in biotechnology.

This compound is an analog of phosphate (PO₄³⁻) and is often utilized in various biological systems as a source of phosphorus. Its structure allows it to participate in biochemical reactions that are crucial for energy metabolism and signaling pathways in both microbial and plant systems.

Enzymatic Activity

Recent studies have highlighted the role of this compound as an electron donor in microbial metabolism. Notably, two anaerobic bacteria, Desulfotignum phosphitoxidans and Phosphitispora fastidiosa, utilize this compound as a primary energy source through dissimilatory oxidation processes. The key enzyme involved in this process is an AMP-dependent this compound dehydrogenase (ApdA), which catalyzes the conversion of this compound to phosphate while reducing NAD⁺ to NADH. This reaction is characterized by a low redox potential (-690 mV), making this compound an excellent electron donor for microbial energy metabolism .

Table 1: Key Characteristics of this compound Oxidizing Enzymes

| Enzyme Name | Organism | Molecular Mass (kDa) | Reaction Type |

|---|---|---|---|

| ApdA | Phosphitispora fastidiosa | 35.2 | This compound oxidation to phosphate |

| PtxD | Desulfotignum phosphitoxidans | Not specified | This compound oxidation with AMP phosphorylation |

Effects on Plant Physiology

This compound has been shown to affect plant growth and gene expression significantly. Research indicates that this compound can suppress the expression of genes associated with phosphate (Pi) starvation responses in plants. For instance, studies on Arabidopsis revealed that the addition of this compound led to a marked reduction in the expression of Pi starvation-induced genes such as LePT1, LePT2, and TPSI1. This suppression occurs at the transcriptional level and is believed to interfere with signal transduction pathways related to Pi deficiency .

Case Study: Arabidopsis Response to this compound

In a controlled experiment, Arabidopsis plants subjected to Pi starvation exhibited increased gene expression related to nutrient uptake. However, when treated with this compound, there was a significant decrease in the expression levels of these genes, demonstrating this compound's role as an inhibitor in Pi signaling pathways. The study concluded that this compound's rapid action on gene expression could compromise plant responses to nutrient deficiencies .

Microbial Metabolism

Microbial communities play a crucial role in phosphorus cycling, and this compound serves as an essential substrate for certain bacteria. The ability of specific microbes to oxidize this compound not only contributes to their energy metabolism but also influences soil nutrient dynamics. The isolation of this compound-oxidizing bacteria has opened avenues for biotechnological applications, including bioremediation and biofertilization strategies.

Table 2: Microbial Species Utilizing this compound

| Microbial Species | Metabolic Pathway | Role in Ecosystem |

|---|---|---|

| Desulfotignum phosphitoxidans | Dissimilatory this compound oxidation | Energy source for anaerobic respiration |

| Phosphitispora fastidiosa | Similar oxidation pathway | Contribution to phosphorus cycling |

Applications in Biotechnology

The unique properties of this compound have led to its exploration as a biotechnological tool. Its ability to inhibit Pi starvation responses in plants can be harnessed for developing stress-resistant crops. Additionally, enzymes like PtxD from Ralstonia sp. are being engineered for improved catalytic efficiency in industrial applications involving phosphorus compounds .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing phosphite's antifungal activity in vitro?

- Methodological Answer: Use agar-based assays with Phytophthora spp. cultured on 10% V8 agar. Prepare this compound concentrations (e.g., 0–500 μg/mL) and measure growth inhibition via radial mycelial growth or biomass quantification. Include controls (untreated agar) and calculate EC50 using logarithmic trendlines of inhibition percentages .

Q. How should researchers standardize this compound application methods in plant studies to ensure reproducibility?

- Methodological Answer: Apply this compound via foliar spray at consistent volumes (e.g., 1.25–5.00 L c.p. ha⁻¹) using calibrated equipment. Control environmental variables (humidity, light) and document pre-treatment conditions (e.g., soil moisture, plant age). Replicate experiments across independent trials to validate results .

Q. What biochemical assays are essential for characterizing this compound's mode of action in plant-pathogen interactions?

- Methodological Answer: Conduct enzyme activity assays (e.g., phosphatase inhibition), quantify reactive oxygen species (ROS), and measure defense-related metabolites (e.g., proline, salicylic acid). Pair these with transcriptomic analysis to identify upregulated defense genes .

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy across plant species be resolved through meta-analysis?

- Methodological Answer: Perform a systematic review of EC50 values and treatment outcomes. Use heterogeneity analysis to identify variables (e.g., pathogen strain, application timing) and subgroup analysis to stratify results by plant family or pathogen type. Apply random-effects models to account for study variability .

Q. What multivariate statistical approaches are suitable for analyzing this compound's dual role in stress mitigation and growth modulation?

- Methodological Answer: Employ canonical discriminant analysis (CDA) or MANOVA to evaluate correlated variables (e.g., photosynthetic rates, proline content). Normalize data for water deficit conditions and validate models with cross-validation techniques .

Q. How can researchers integrate genomic data with phenotypic observations to model this compound-induced systemic resistance?

- Methodological Answer: Combine RNA-seq data from treated plants with pathogen challenge assays. Use co-expression networks to link defense gene clusters with observed resistance phenotypes. Validate predictions via CRISPR knockouts or overexpression lines .

Q. Methodological Challenges & Solutions

Q. What strategies mitigate phytotoxicity risks when optimizing this compound concentrations for field use?

- Methodological Answer: Conduct dose-response curves under controlled and field conditions. Monitor leaf necrosis, chlorophyll fluorescence, and biomass accumulation. Use probit analysis to determine non-toxic thresholds and validate with field trials across multiple seasons .

Q. How should researchers address discrepancies in EC50 values for this compound across studies?

- Methodological Answer: Standardize growth media (e.g., 10% V8 agar), incubation temperatures, and measurement intervals. Report raw data for inhibition percentages and use open-source tools (e.g., R packages) for EC50 calculations to enhance comparability .

Q. Data Reporting & Reproducibility

Q. What metadata is critical for ensuring reproducibility in this compound studies?

- Methodological Answer: Document this compound formulation (e.g., potassium this compound, purity), application method (foliar vs. soil drench), and environmental conditions (e.g., pH, temperature). Publish raw datasets, R scripts, and instrument calibration protocols in supplementary materials .

Q. How can researchers validate this compound's long-term ecological impact in agricultural systems?

- Methodological Answer: Establish multi-year field trials with soil microbial community profiling (16S rRNA sequencing) and this compound residue monitoring. Compare treated plots with controls using biodiversity indices and nutrient cycling metrics .

Properties

IUPAC Name |

phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3P/c1-4(2)3/q-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSJGOWTSHOLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3P-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164154 | |

| Record name | Phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.972 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Black granular powder; [National Institute of Standards and Technology MSDS] | |

| Record name | Phosphate rock and Phosphorite, calcined | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14901-63-4, 65996-94-3 | |

| Record name | Phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate rock and Phosphorite, calcined | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphate rock and Phosphorite, calcined | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.